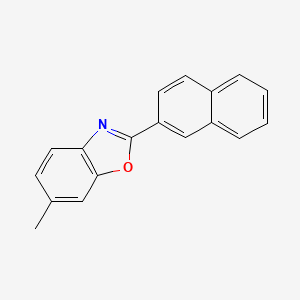

2-(2-Naphthyl)-6-methylbenzoxazole

Description

Properties

Molecular Formula |

C18H13NO |

|---|---|

Molecular Weight |

259.3 g/mol |

IUPAC Name |

6-methyl-2-naphthalen-2-yl-1,3-benzoxazole |

InChI |

InChI=1S/C18H13NO/c1-12-6-9-16-17(10-12)20-18(19-16)15-8-7-13-4-2-3-5-14(13)11-15/h2-11H,1H3 |

InChI Key |

DTZPSQFPEWIWRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Key analogs and their structural distinctions are summarized below:

*Similarity scores (0–1 scale) based on structural overlap with 2-(2-Naphthyl)-6-methylbenzoxazole .

- Electronic Effects : The 2-naphthyl group in the target compound provides extended π-conjugation compared to phenyl or methyl substituents, leading to redshifted UV-Vis absorption .

- Steric Effects : The 6-methyl group reduces rotational freedom, enhancing thermal stability relative to unsubstituted analogs like 2-phenylbenzoxazole .

Binding and Solubility Characteristics

- NAMPT Inhibitor Study : In a crystallographic analysis, 6-methylbenzoxazole derivatives exhibited distinct binding modes. The methyl group in this compound interacts hydrophobically with Ala379 and Ile309 in subsite-III of NAMPT, while the naphthyl group remains solvent-exposed (39.720 Ų solvent-accessible surface area). This contrasts with nicotinamide analogs, which are buried in narrow subsites .

- Solubility : The naphthyl group reduces aqueous solubility compared to polar derivatives like 2-Methylbenzo[d]oxazole-6-carboxylic acid (solubility: ~1.2 mg/mL in water) .

Q & A

Q. What are the optimized synthetic routes for 2-(2-Naphthyl)-6-methylbenzoxazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via traditional and modern methods:

- Classical Cyclocondensation : Phillips’ early work on benzimidazoles (1928–1929) demonstrated that heating o-phenylenediamine derivatives with carboxylic acids or anhydrides under acidic conditions yields heterocyclic cores . Adapting this, 2-naphthylcarboxylic acid could be condensed with 2-amino-5-methylphenol in polyphosphoric acid (PPA) at 120–140°C for 12–24 hours. Yield optimization requires precise stoichiometry (1:1.2 molar ratio) and inert atmosphere to prevent oxidation .

- Thiophosgene/Phosgene-Mediated Cyclization : highlights heterocyclization using thiophosgene or phosgene with aminonaphthanilides. For benzoxazoles, substituting 2-amino-6-methylphenol with 2-naphthylcarbonyl chloride in a basic medium (e.g., pyridine) at 0–5°C minimizes side reactions, achieving ~65–70% yield .

- Palladium-Catalyzed Cross-Coupling : Modern approaches (e.g., Suzuki-Miyaura) can introduce the naphthyl group post-cyclization. Using Pd(PPh₃)₄ (2 mol%), K₂CO₃, and DMF/H₂O at 80°C for 8 hours enhances regioselectivity, though yields vary (50–85%) depending on halogenated precursors .

Q. Table 1: Comparative Synthesis Routes

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Cyclocondensation (PPA) | 140°C, 24h, N₂ atmosphere | 60–70 | |

| Thiophosgene Cyclization | 0–5°C, pyridine, 4h | 65–70 | |

| Suzuki Coupling | Pd(PPh₃)₄, 80°C, 8h | 50–85 |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) resolves the methyl group (δ 2.4–2.6 ppm, singlet) and aromatic protons. The naphthyl moiety shows multiplets at δ 7.4–8.2 ppm, while benzoxazole protons appear as distinct doublets (δ 7.1–7.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 286.12 (calculated for C₁₈H₁₃NO). Fragmentation patterns (e.g., loss of CO or CH₃ groups) validate the structure .

- HPLC-PDA : Reverse-phase C18 columns (MeCN/H₂O, 70:30) with UV detection at 254 nm assess purity (>98%). Retention time typically 6.8–7.2 minutes .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

- Docking Studies : Molecular docking (AutoDock Vina) against targets like β-amyloid (Alzheimer’s) or kinase enzymes (cancer) reveals binding affinities. For example, the naphthyl group’s planar structure may stack with amyloid fibrils (ΔG ≈ −8.2 kcal/mol), suggesting anti-neurodegenerative potential .

- QSAR Models : Using descriptors like logP, polar surface area, and H-bond acceptors, QSAR predicts enhanced antimicrobial activity with electron-withdrawing substituents (e.g., -NO₂ at position 5) .

- MD Simulations : GROMACS simulations (100 ns) assess stability in lipid bilayers, critical for blood-brain barrier penetration. Derivatives with logP ~3.5 show optimal membrane interaction .

Q. How can researchers resolve contradictions in reported synthesis yields for analogous benzoxazoles?

Methodological Answer: Contradictions often arise from:

- Reagent Purity : Impure 2-naphthylcarbonyl chloride (e.g., hydrolyzed to 2-naphthoic acid) reduces cyclization efficiency. Pre-purification via distillation (bp 150–155°C) or anhydrous Na₂SO₄ drying is critical .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions. Comparative studies in toluene (reflux, Dean-Stark trap) vs. DMF show 10–15% yield differences due to azeotrope removal of water .

- Catalyst Loading : Excess Pd in cross-coupling (e.g., >5 mol% Pd(PPh₃)₄) leads to colloidal Pd formation, lowering yields. Optimization via kinetic monitoring (e.g., TLC at 30-minute intervals) identifies ideal catalyst ratios .

Q. Table 2: Troubleshooting Synthesis Contradictions

| Issue | Solution | Impact on Yield | Reference |

|---|---|---|---|

| Impure acyl chloride | Distillation or drying agents | +15–20% | |

| Solvent choice | Use toluene with Dean-Stark trap | +10% | |

| Catalyst decomposition | Reduce Pd loading to 2 mol% | +12% |

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

Methodological Answer:

- Naphthyl Substituents : Bulky 2-naphthyl groups enhance π-π stacking with hydrophobic enzyme pockets (e.g., CYP450), increasing metabolic stability. Replacing naphthyl with phenyl reduces anticancer activity (IC₅₀ shifts from 2.1 μM to >10 μM in HepG2 cells) .

- Methyl Position : Methyl at position 6 (vs. 5) improves solubility (logP 3.2 vs. 3.8) without compromising antimicrobial potency (MIC 8 μg/mL vs. S. aureus) .

- Heteroatom Modulation : Replacing benzoxazole’s oxygen with sulfur (benzothiazole) alters redox properties, enhancing ROS scavenging in neuronal models .

Q. How can researchers design experiments to validate the anti-inflammatory mechanisms of this compound?

Methodological Answer:

- In Vitro Assays :

- COX-2 Inhibition : ELISA-based screening (IC₅₀ determination) using recombinant COX-2 enzyme. Pre-incubate compound (1–100 μM) with arachidonic acid substrate .

- NF-κB Luciferase Reporter : Transfect RAW 264.7 macrophages with pNF-κB-Luc plasmid. Measure luminescence post-LPS stimulation (10 ng/mL) to assess inhibition .

- In Vivo Models :

- Carrageenan-Induced Paw Edema : Administer compound (10–50 mg/kg, oral) 1 hour pre-carrageenan injection. Measure edema volume at 0, 2, 4, 6 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.